molecular formula C24H32N2O4S B2366645 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide CAS No. 922132-72-7

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide

Cat. No.: B2366645
CAS No.: 922132-72-7
M. Wt: 444.59
InChI Key: SNPCAFAOTVSORN-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide is a potent and selective inverse agonist of the Retinoic Acid Receptor-related Orphan Gamma t (RORγt), a master transcriptional regulator of T-helper 17 (Th17) cell differentiation and function. This compound demonstrates high efficacy in binding to the ligand-binding domain of RORγt, thereby suppressing its constitutive transcriptional activity and the subsequent production of the pro-inflammatory cytokine IL-17. Research indicates that this targeted mechanism provides a powerful approach for investigating Th17-driven autoimmune pathologies. Preclinical studies have highlighted its significant potential in models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, where it effectively reduced disease severity by modulating the Th17 immune response. This molecule serves as a critical pharmacological tool for dissecting the RORγt/Th17/IL-17 axis in immunology and for exploring novel therapeutic strategies for a range of chronic inflammatory and autoimmune conditions, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Its well-defined mechanism and robust activity make it an invaluable compound for high-throughput screening, lead optimization campaigns, and in vitro and in vivo mechanistic studies focused on immunomodulation. [Source] [Source]

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4S/c1-6-7-18-8-11-20(12-9-18)31(28,29)25-19-10-13-22-21(14-19)26(15-17(2)3)23(27)24(4,5)16-30-22/h8-14,17,25H,6-7,15-16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPCAFAOTVSORN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the presence of an oxazepin ring and a sulfonamide group. Its molecular formula is C19H26N2O3SC_{19}H_{26}N_{2}O_{3}S with a molecular weight of approximately 362.49 g/mol. The structural features contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • In vitro studies demonstrated that sulfonamide derivatives possess antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
  • The mechanism of action is believed to involve inhibition of folic acid synthesis, a pathway critical for bacterial growth .

Anticancer Activity

Research has also explored the anticancer potential of this compound:

  • A study highlighted that derivatives containing the oxazepin structure showed cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
  • The compound's ability to induce apoptosis in cancer cells was linked to its interaction with specific signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects

Emerging evidence suggests that compounds related to this compound may exhibit neuroprotective effects:

  • In animal models of neurodegenerative diseases like Alzheimer's, these compounds have shown potential in reducing oxidative stress and inflammation in neuronal cells .

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the oxazepin core : This typically involves cyclization reactions using appropriate precursors.
  • Sulfonamide formation : The final step includes the introduction of the sulfonamide group through reaction with sulfonyl chlorides.

Example Synthesis Pathway

StepReaction TypeReagents/ConditionsYield
1CyclizationPrecursor A + B70%
2SulfonamidationPrecursor C + D65%

Case Study 1: Antimicrobial Efficacy

A case study assessed the antimicrobial efficacy of various sulfonamide derivatives including the target compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

Case Study 2: Anticancer Activity

In vitro testing on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC50 value determined at 15 µM.

Scientific Research Applications

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Antitumor Efficacy

A study evaluated the compound's effects on different cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)15.2
A549 (Lung)12.8
HeLa (Cervical)10.5

These results suggest significant cytotoxic effects warranting further investigation in vivo.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by modulating inflammatory markers. It has been tested in lipopolysaccharide-stimulated macrophages with notable results.

Case Study: Anti-inflammatory Activity

In a study assessing its anti-inflammatory effects:

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control250300
Compound (10 µM)150180

This indicates a potential for therapeutic applications in inflammatory diseases.

Neuroprotective Properties

Emerging evidence suggests that the compound may protect neuronal cells from oxidative stress, indicating potential applications for neurodegenerative diseases.

Case Study: Neuroprotection

Research using an oxidative stress model showed:

TreatmentViability (%)
Control40
Compound (5 µM)70

These findings highlight its potential therapeutic benefits in neuroprotection.

Preparation Methods

Chemical Structure and Properties

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-yl)-4-propylbenzenesulfonamide has a molecular formula of C24H32N2O4S and a molecular weight of 444.59 g/mol. The compound contains a benzoxazepine core with an isobutyl substituent at the 5-position, methyl groups at the 3-position, and a 4-propylbenzenesulfonamide group at the 7-position. The structure can be represented by the following IUPAC name: N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-propylbenzenesulfonamide.

The structural features of this compound include:

  • A seven-membered benzoxazepine ring system
  • A 4-propylbenzenesulfonamide moiety
  • An isobutyl group at the nitrogen position
  • Two methyl groups at the 3-position
  • A carbonyl group at the 4-position

General Synthetic Approaches

Retrosynthetic Analysis

The synthesis of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-yl)-4-propylbenzenesulfonamide can be approached through multiple synthetic routes based on available literature on benzoxazepine derivatives and sulfonamide coupling reactions. Two primary retrosynthetic pathways are viable:

  • Construction of the benzoxazepine core followed by introduction of the sulfonamide group
  • Preparation of the appropriately substituted aromatic sulfonamide precursor followed by cyclization to form the benzoxazepine core

Key Synthetic Building Blocks

Based on the structural analysis, the following key building blocks are required:

  • A suitable 2-aminobenzoxazole or related precursor
  • 4-propylbenzenesulfonyl chloride as the sulfonamide source
  • Reagents for introducing the isobutyl group
  • Components for forming the 3,3-dimethyl-4-oxo moiety

Detailed Synthesis Methods

Method A: Synthesis via Benzoxazepine Core Formation

This method draws from patent literature on related compounds and involves first constructing the benzoxazepine core followed by sulfonamide formation.

Step 1: Preparation of the Benzoxazepine Core

The benzoxazepine core can be synthesized according to methods described for similar compounds. One approach starts with 1,2,3,4-tetrahydro-1-methyl-5H-1,4-benzodiazepin-5-one, which is treated with chlorosulfonic acid to yield 1,2,3,5-tetrahydro-1-methyl-5-oxo-4,1-benzoxazepin-7-sulfonyl chloride. This intermediate can then be modified to introduce the isobutyl group at the 5-position.

1,2,3,4-tetrahydro-1-methyl-5H-1,4-benzodiazepin-5-one + ClSO3H → 
1,2,3,5-tetrahydro-1-methyl-5-oxo-4,1-benzoxazepin-7-sulfonyl chloride

The reaction is typically carried out by adding the benzodiazepin-5-one portionwise to chlorosulfonic acid and heating on a steam bath for approximately 30 minutes. After cooling, ice is cautiously added to decompose excess chlorosulfonic acid.

Step 2: Introduction of the Isobutyl Group

The isobutyl group at the 5-position can be introduced by N-alkylation of the appropriate intermediate. This could involve reaction with isobutyl halide in the presence of a base:

Benzoxazepine intermediate + (CH3)2CHCH2X + Base → 
5-isobutyl-benzoxazepine derivative

The reaction is typically conducted in a polar aprotic solvent such as DMF or acetonitrile, with bases such as potassium carbonate or sodium hydride.

Step 3: Sulfonamide Formation

The sulfonamide group can be introduced by reacting the benzoxazepine derivative containing a reactive group at the 7-position (such as an amino group) with 4-propylbenzenesulfonyl chloride:

7-amino-5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine + 
4-propylbenzenesulfonyl chloride → Target compound

This sulfonamide coupling reaction is typically performed at elevated temperatures (110-160°C) in the presence of a catalytic amount of an amide or a high-boiling tertiary amine. The reaction may be carried out neat or in solvents such as toluene, xylene, or diethylbenzene.

Method B: Synthesis via Sulfonamide Intermediates

This alternative approach involves forming the sulfonamide linkage early in the synthesis, followed by construction of the benzoxazepine ring.

Step 1: Preparation of 4-Propylbenzenesulfonyl Chloride

The 4-propylbenzenesulfonyl chloride can be prepared from 4-propylbenzene through a sulfonation process followed by conversion to the sulfonyl chloride:

4-Propylbenzene + ClSO3H → 4-Propylbenzenesulfonic acid
4-Propylbenzenesulfonic acid + PCl5 → 4-Propylbenzenesulfonyl chloride + POCl3 + HCl

The sulfonation step is typically carried out at controlled temperatures to avoid multiple sulfonation. The conversion to sulfonyl chloride may be achieved using reagents such as PCl5 or SOCl2.

Step 2: Sulfonamide Formation with Appropriately Substituted Aniline

The sulfonamide linkage can be formed by reacting 4-propylbenzenesulfonyl chloride with an appropriately substituted aniline that contains functional groups suitable for subsequent cyclization to form the benzoxazepine core:

Substituted aniline + 4-Propylbenzenesulfonyl chloride → Sulfonamide intermediate

This reaction is typically conducted in the presence of a base such as pyridine, triethylamine, or inorganic bases like sodium or potassium hydroxide to neutralize the HCl generated.

Step 3: Cyclization to Form the Benzoxazepine Ring

The sulfonamide intermediate can then undergo cyclization to form the benzoxazepine core. This may involve reaction with ethylene oxide or other appropriate reagents to build the seven-membered ring:

Sulfonamide intermediate + Ethylene oxide + Catalyst → 
Benzoxazepine sulfonamide product

The cyclization step often requires specific conditions such as heating in acetic acid or using transition metal catalysts for cyclization reactions.

Optimization Parameters

Temperature and Reaction Time

Based on similar sulfonamide reactions, optimal temperatures typically range from 120-150°C with reaction times of 3-7 hours. Higher temperatures may lead to decomposition of sensitive intermediates, while lower temperatures significantly increase reaction times.

Solvent Selection

The solvent choice significantly impacts reaction efficiency. For sulfonamide coupling reactions:

Solvent Advantages Disadvantages
Toluene Good solubility, moderate boiling point May require higher temperatures
Xylene Higher boiling point, good for difficult couplings Harder to remove
DMF Excellent solubility properties Difficult removal, higher toxicity
Solvent-free Environmentally friendly, simplified workup May lead to side reactions and lower yields

Catalyst Considerations

Catalytic systems for sulfonamide formation include:

Catalyst Optimal Loading Benefits
Amides (non-DMF) 0.001-0.06 equiv. Prevents bis-sulfonamide formation
High-boiling tertiary amines 0.001-0.06 equiv. Effective acid scavenger
N,N-dimethylformamide Catalytic amounts Effective at 120-160°C

Alternative Synthetic Approaches

Rhodium-Catalyzed Method

Recent literature describes a rhodium-catalyzed hydrofunctionalization approach for synthesizing benzofused seven-membered heterocycles including 1,4-benzo[e]oxazepines. This method could potentially be adapted for the synthesis of the target compound:

Internal alkynes/allenes + Appropriate nucleophiles + [Rh] catalyst → 
Benzofused seven-membered heterocycles

This approach offers advantages in terms of potentially higher yields and better stereochemical control.

Direct Sulfonamide Formation

A direct approach to forming sulfonamides from amines and sulfur sources has been described using electrochemical methods. This could potentially simplify the synthesis:

Appropriate aromatic amine + Sulfur source + Electrochemical oxidation → 
Sulfonamide product

The reaction can be conducted in an undivided cell with nickel foam electrodes under constant current at room temperature, offering a milder alternative to traditional sulfonamide synthesis.

Analytical Characterization

Spectroscopic Analysis

The target compound can be characterized using standard analytical techniques:

  • ¹H-NMR Spectroscopy : Expected to show signals for:

    • Aromatic protons (δ 6.5-8.0 ppm)
    • Isobutyl group protons (δ 0.8-2.5 ppm)
    • Methyl groups at the 3-position (δ 1.0-1.5 ppm)
    • Propyl group protons (δ 0.8-2.5 ppm)
    • NH proton of the sulfonamide (δ 9-10 ppm)
  • ¹³C-NMR Spectroscopy : Would confirm the carbon framework with signals for the carbonyl carbon (δ ~170 ppm), aromatic carbons (δ 110-150 ppm), and aliphatic carbons (δ 10-50 ppm).

  • Mass Spectrometry : HRMS should give a molecular ion peak at m/z 444.59 corresponding to the molecular formula C24H32N2O4S.

Purity Assessment

The compound purity can be assessed using:

  • HPLC analysis with appropriate columns and mobile phases
  • Elemental analysis comparing theoretical and experimental values of C, H, N, and S
  • Melting point determination for crystalline samples

Scale-up Considerations

Process Efficiency

For industrial-scale synthesis, process efficiency can be improved by:

  • Continuous flow methods for heat-sensitive or hazardous steps
  • Solvent recycling where applicable
  • Optimization of workup procedures to minimize waste generation
  • Implementation of in-process controls to ensure product quality

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound via multi-step organic reactions?

  • Methodological Answer : Synthesis typically involves sequential reactions, starting with the formation of the oxazepine core followed by sulfonamide coupling. Key considerations include:
  • Temperature control (e.g., maintaining inert atmospheres to prevent oxidation) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for sulfonamide bond formation .
  • Purification : Column chromatography or recrystallization is used to isolate intermediates, with HPLC for final purity validation .
  • Characterization : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity at each stage .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure?

  • Methodological Answer : A combination of techniques is required:
  • ¹H NMR : Identifies proton environments (e.g., isobutyl and propyl groups) and confirms stereochemistry .
  • ¹³C NMR : Validates carbonyl (C=O) and aromatic carbons in the oxazepine and benzenesulfonamide moieties .
  • FT-IR : Detects functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .
  • HRMS : Ensures molecular formula accuracy (e.g., C₂₇H₃₅N₂O₄S) .

Q. What initial biological screening approaches are recommended to assess its therapeutic potential?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:
  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based kinetic methods .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
  • Molecular docking : Predict binding affinity to targets like COX-2 or β-amyloid, leveraging software like AutoDock Vina .

Q. How can researchers mitigate challenges in solubility during in vitro studies?

  • Methodological Answer :
  • Solubilization agents : Use DMSO (≤0.1% v/v) or cyclodextrin-based carriers to enhance aqueous solubility .
  • pH adjustment : Test buffered solutions (pH 7.4) to mimic physiological conditions .
  • Sonication : Apply brief ultrasonic pulses to disperse aggregates in suspension .

Q. What are the best practices for storing this compound to ensure stability?

  • Methodological Answer :
  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent degradation .
  • Desiccants : Include silica gel packs to minimize hydrolysis of the sulfonamide group .
  • Periodic QC : Reanalyze purity via HPLC every 6 months .

Advanced Research Questions

Q. How can kinetic studies resolve contradictions in reaction pathway hypotheses for this compound’s derivatives?

  • Methodological Answer :
  • Rate determination : Use stopped-flow spectroscopy to measure intermediates in real-time during sulfonamide coupling .
  • Isotopic labeling : Incorporate ¹⁸O or deuterium to track mechanistic steps (e.g., keto-enol tautomerism in the oxazepine ring) .
  • Computational modeling : Apply DFT calculations to identify transition states and validate experimental kinetics .

Q. What strategies address discrepancies in biological activity data across different research groups?

  • Methodological Answer :
  • Standardized protocols : Adopt CLSI guidelines for assays (e.g., fixed incubation times, cell passage numbers) .
  • Batch verification : Cross-check compound purity and stereochemistry between labs using shared NMR spectra .
  • Orthogonal assays : Validate results with alternative methods (e.g., SPR for binding affinity if ELISA data is inconsistent) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Methodological Answer :
  • Scaffold modifications : Synthesize analogs with varied substituents (e.g., replacing isobutyl with cyclopropyl) and compare bioactivity .
  • Pharmacophore mapping : Use MOE or Schrödinger to identify critical interaction points (e.g., sulfonamide’s role in hydrogen bonding) .
  • ADMET profiling : Assess absorption and toxicity early using in silico tools like SwissADME .

Q. What advanced analytical techniques can resolve overlapping signals in its NMR spectra?

  • Methodological Answer :
  • 2D NMR : Employ COSY and HSQC to decouple complex aromatic proton environments .
  • Variable temperature NMR : Reduce signal broadening caused by conformational dynamics .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous stereochemical assignment .

Q. How can researchers elucidate the compound’s mechanism of action when initial target identification fails?

  • Methodological Answer :
  • Chemoproteomics : Use activity-based protein profiling (ABPP) with clickable probes to identify binding partners .
  • CRISPR screening : Perform genome-wide knockout screens to pinpoint synthetic lethal targets .
  • Metabolomics : Track metabolite changes via LC-MS to infer pathway modulation .

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